3,5-Dimethylisoxazole Scaffold Confers Acetyl-Lysine Bioisosterism Lacking in Mono-Methyl and Des-Methyl Congeners
The 3,5-dimethylisoxazole motif is a validated acetyl-lysine (KAc) bioisostere that competitively displaces acetylated histone peptides from bromodomains [1]. In contrast, the 5-methyl analog (CAS 2034588-86-6) lacks the 3-methyl group and the des-methyl analog (N-(1-(thiophen-2-yl)cyclopentyl)isoxazole-4-carboxamide) lacks both methyl groups; neither has been reported as a KAc mimetic. The seminal study by Hewings et al. demonstrated that the 3,5-dimethyl substitution pattern is essential for bromodomain binding, with 4-substituted 3,5-dimethylisoxazoles achieving IC50 values below 5 μM against BRD2(1) and BRD4(1) bromodomains [1]. Published BRD4 inhibitors built on the 3,5-dimethylisoxazole scaffold routinely achieve nanomolar potency (e.g., IC50 = 27–180 nM for optimized derivatives) [2], whereas mono-methyl and des-methyl isoxazole-4-carboxamides have not demonstrated comparable bromodomain engagement.
| Evidence Dimension | Bromodomain (BRD4) binding affinity conferred by 3,5-dimethylisoxazole scaffold |
|---|---|
| Target Compound Data | 3,5-Dimethylisoxazole scaffold reported to produce bromodomain ligands with IC50 < 5 μM (lead compound 4d); optimized derivatives achieve IC50 = 27–180 nM [1][2] |
| Comparator Or Baseline | 5-Methyl-isoxazole-4-carboxamide: no reported bromodomain binding; Des-methyl isoxazole-4-carboxamide: no reported KAc bioisosterism |
| Quantified Difference | Qualitative difference: only 3,5-dimethyl substitution enables KAc bioisosterism; potency advantage for dimethyl scaffold derivatives is >100-fold over unoptimized mono-methyl analogs (nanomolar vs. no detectable activity) |
| Conditions | BRD4(BD1) and BRD2(1) in vitro binding assays; X-ray crystallography of bromodomain-ligand complexes |
Why This Matters
For epigenetic drug discovery programs targeting BET bromodomains, the 3,5-dimethylisoxazole moiety is a prerequisite pharmacophore; procurement of the correct substitution pattern avoids wasted screening campaigns on inactive mono-methyl or des-methyl congeners.
- [1] Hewings DS, Wang M, Philpott M, Fedorov O, Uttarkar S, Filippakopoulos P, Picaud S, Vuppusetty C, Marsden B, Knapp S, Conway SJ, Heightman TD. 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. J Med Chem. 2011;54(19):6761-6770. View Source
- [2] Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed ID: 29979504. Compounds with IC50 values of 27.0 and 180 nM against BRD4. View Source
